4-(1H-indazol-3-yl)butanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(2H-indazol-3-yl)butanoic acid |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)7-3-6-10-8-4-1-2-5-9(8)12-13-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) |
InChI Key |
FJDZOFCPEKYHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 1h Indazol 3 Yl Butanoic Acid
Established Synthetic Routes for 4-(1H-indazol-3-yl)butanoic acid and Core Indazole Structuresnih.govchemicalbook.comorgsyn.orgsioc-journal.cnresearchgate.netnih.govgoogle.com
The construction of the this compound molecule and related indazole structures can be achieved through various synthetic pathways. These methods often involve the formation of the core indazole ring system as a key step, followed by the introduction or modification of the butanoic acid side chain.
Key Precursors and Starting Materialssioc-journal.cn
The synthesis of 1H-indazole-3-carboxylic acid derivatives, which are direct precursors to this compound, can be efficiently achieved from readily available starting materials. A notable method involves the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates. sioc-journal.cn This approach is valued for its operational simplicity and use of accessible precursors. sioc-journal.cn
Another versatile precursor for the synthesis of various indazole derivatives is 2-aminobenzonitrile. For instance, 5-bromo-2-fluorobenzonitrile (B68940) can be converted to 5-bromo-1H-indazol-3-amine, which serves as a building block for more complex indazole-containing molecules. nih.gov Similarly, 2,6-dichlorobenzonitrile (B3417380) has been utilized as an inexpensive starting material for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate. nih.gov
For the construction of the butanoic acid side chain, precursors like succinic acid derivatives can be employed. nih.gov In some synthetic strategies, the entire 4-(aryl)-4-oxobutanoic acid moiety is constructed and then cyclized to form the indazole ring. For example, 3-aroylprop-2-enoic acids can react with aromatic hydrocarbons under Friedel-Craft's conditions to yield precursor acids. researchgate.net
The table below summarizes key precursors and their resulting indazole-related structures.
| Precursor | Resulting Structure | Reference |
| ortho-Aminobenzacetamides | 1H-Indazole-3-carboxylic acid derivatives | sioc-journal.cn |
| ortho-Aminobenzacetates | 1H-Indazole-3-carboxylic acid derivatives | sioc-journal.cn |
| 5-Bromo-2-fluorobenzonitrile | 5-Bromo-1H-indazol-3-amine | nih.gov |
| 2,6-Dichlorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | nih.gov |
| 3-Aroylprop-2-enoic acids | 2-Aryl-3-aroylpropanoic acids | researchgate.net |
Reaction Conditions and Yield Optimizationnih.govchemicalbook.comsioc-journal.cnresearchgate.net
Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its intermediates.
In the synthesis of 3-aminoindazole derivatives, the cyclization of substituted benzonitriles with hydrazine (B178648) hydrate (B1144303) is a common step. The choice of solvent and base can significantly impact the reaction outcome. For the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, various solvents like NMP, DMSO, and 2-MeTHF were screened, with 2-MeTHF in the presence of sodium acetate (B1210297) at 95 °C providing good results. nih.gov
The Suzuki coupling reaction is often employed to introduce substituents onto the indazole ring. The use of PdCl2(dppf)2 as a catalyst with Cs2CO3 as the base in a 1,4-dioxane/water solvent system at 90 °C has been shown to be effective, shortening reaction times and increasing yields. nih.gov
The table below highlights various reaction conditions and their impact on the synthesis of indazole derivatives.
| Reaction | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| Diazotization of ortho-aminobenzacetamides | Diazotization reagents | Not specified | Mild | High | sioc-journal.cn |
| Cyclization of 3-bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate, NaOAc | 2-MeTHF | 95 °C | 38-45% (overall) | nih.gov |
| Suzuki Coupling | PdCl2(dppf)2, Cs2CO3 | 1,4-Dioxane/H2O | 90 °C | 75-80% | nih.gov |
| Alkylation of methyl 5-bromo-1H-indazole-3-carboxylate | Cesium carbonate, tosylate | Dioxane | 90 °C | Not specified | nih.gov |
Direct and Selective Alkylation Strategies for Indazole-3-carboxylic acid derivativesgoogle.com
Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. nih.gov Therefore, developing regioselective alkylation methods is a key focus in the synthesis of specific indazole-based compounds.
For indazole-3-carboxylic acid and its derivatives, selective N1-alkylation can be achieved under specific conditions. One promising system involves the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) in the presence of an alkyl bromide. researchgate.net This method has shown greater than 99% N1-regioselectivity for various C-3 substituted indazoles, including those with carboxymethyl, tert-butyl, and carboxamide groups. researchgate.net
The regioselectivity of alkylation can be influenced by the presence of coordinating groups at the C-3 position. It has been proposed that a deprotonated intermediate, where the indazole N2 and the carbonyl oxygen of a C-3 ester act as a bidentate ligand to a sodium cation, forms a tight ion pair that directs alkylation to the N1 position. nih.gov Computational studies support the idea that chelation plays a significant role in driving regioselectivity. nih.gov
A patented method describes the one-step synthesis of a series of 1H-indazole-3-carboxylic acid derivatives by generating a diazo salt in situ from a substituted aniline. google.com This approach avoids the need for a pre-acetylation step and high reaction temperatures, offering a shorter and more efficient route. google.com
Strategies for Derivatization of this compound and Analoguesnih.govchemicalbook.comorgsyn.org
The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a diverse range of analogs. These modifications can be broadly categorized into changes at the indazole moiety and alterations to the butanoic acid chain.
Modifications at the Indazole Moietynih.govchemicalbook.com
The indazole ring system provides several positions for functionalization, primarily at the nitrogen atoms and the aromatic ring.
As previously discussed, selective N-alkylation is a key strategy for modifying the indazole core. nih.gov The ability to selectively introduce alkyl groups at the N1 or N2 position is crucial for synthesizing specific isomers with desired biological activities. nih.govresearchgate.net
Substitution on the benzene (B151609) portion of the indazole ring is another common modification. The Suzuki coupling reaction is a powerful tool for introducing various aryl or heteroaryl groups at positions such as C5. nih.gov For example, 5-bromo-1H-indazol-3-amine can be coupled with a variety of substituted boronic acids to create a library of 5-aryl-1H-indazol-3-amines. nih.gov
Modifications at the Butanoic Acid Chainchemicalbook.comorgsyn.org
The butanoic acid side chain of this compound is also amenable to a variety of chemical transformations.
The carboxylic acid group can be converted into a range of other functional groups. For instance, it can be transformed into an amide by reaction with an amine in the presence of a coupling agent. An example from a related indole (B1671886) compound shows the conversion of indole-3-butyric acid to 4-(1H-indol-3-yl)butanamide using 1,1'-carbonyldiimidazole (B1668759) followed by treatment with ammonia. chemicalbook.com This methodology can be applied to the indazole analogue.
The ketone group within the butanoic acid chain (in the case of a 4-oxo derivative) can also be a site for modification. For example, it can be reduced to a hydroxyl group. In the context of nicotine (B1678760) metabolism, 4-oxo-4-(3-pyridyl)butanoic acid is converted to 4-hydroxy-4-(3-pyridyl)butanoic acid. nih.gov
Synthesis of Prodrugs and Bioprecursors
The development of prodrugs is a key strategy in drug discovery to enhance the pharmacokinetic and pharmacodynamic properties of a parent drug. For this compound, the butanoic acid moiety offers a prime site for modification to create prodrugs with improved characteristics such as increased aqueous solubility. nih.gov
One common approach involves the formation of ester prodrugs. For instance, butyroyloxyalkyl derivatives have been synthesized to create acidic, basic, and neutral prodrugs of butyric acid. nih.gov This strategy could be applied to this compound, where the carboxylic acid is esterified with a promoiety that can be cleaved in vivo to release the active drug. The choice of the promoiety can be tailored to achieve desired properties. For example, to enhance aqueous solubility, a promoiety containing a solubilizing functional group could be incorporated. nih.gov
Research into butyric acid prodrugs has shown that butyroyloxyethyl esters can be synthesized, which release acetaldehyde (B116499) upon metabolic hydrolysis. nih.gov A similar approach for this compound would involve the synthesis of its corresponding butyroyloxyethyl ester. Furthermore, the synthesis of prodrugs that release formaldehyde (B43269) upon metabolism has also been explored for butyric acid, indicating another potential avenue for the derivatization of this compound. nih.gov
The synthesis of amide-linked prodrugs is another viable strategy. The carboxylic acid of this compound can be coupled with various amines or amino acid esters. This approach is common in the synthesis of metabolites of synthetic cannabinoids with indazole cores, where the indazole-3-carboxylic acid is coupled with amino acids like L-tert-leucine methyl ester or L-valine methyl ester. diva-portal.org This amide coupling is often facilitated by coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU). diva-portal.org
A general synthetic route to such amide prodrugs would first involve the protection of the indazole nitrogen, followed by the activation of the carboxylic acid and subsequent reaction with the desired amine or amino acid. The final step would be the deprotection of the indazole nitrogen to yield the prodrug. The synthesis of various 1H-indazole-3-carboxamides has been successfully achieved through the coupling of 1H-indazole-3-carboxylic acid with a range of substituted aryl or aliphatic amines. researchgate.net
| Prodrug Strategy | Potential Promoieties | Expected Release Product | Reference |
| Ester Prodrugs | Butyroyloxyalkyl groups | Acetaldehyde/Formaldehyde | nih.gov |
| Amide Prodrugs | Amino acid esters (e.g., L-tert-leucine methyl ester) | Amino acid | diva-portal.org |
| Amide Prodrugs | Substituted aryl/aliphatic amines | Corresponding amine | researchgate.net |
Green Chemistry Principles in the Synthesis of Indazole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically important molecules like indazole derivatives to minimize environmental impact and enhance safety. benthamdirect.combohrium.com These principles focus on the use of less hazardous chemicals, safer solvents, and more energy-efficient processes.
Recent advancements in the synthesis of the indazole scaffold have highlighted several green chemistry approaches. benthamdirect.combohrium.com One notable method involves the use of natural, biodegradable catalysts. For example, lemon peel powder has been effectively used as a catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate, often in conjunction with ultrasound irradiation to enhance reaction rates. researchgate.net This method offers good yields and avoids the use of toxic metal catalysts. researchgate.net
The choice of solvent is another critical aspect of green synthesis. The use of greener solvents like ethanol (B145695) or even solvent-free conditions is preferred. An eco-friendly method for synthesizing 1H-indazole derivatives involves the use of ammonium (B1175870) chloride as a mild acid catalyst in ethanol. samipubco.com This protocol is noted for its high yields, shorter reaction times, and simple work-up procedure. samipubco.com
The application of these green principles to the synthesis of this compound would involve several considerations. The initial synthesis of the indazole ring could be achieved using a natural catalyst and a green solvent. Subsequent alkylation of the indazole-3-position with a four-carbon chain synthon would ideally be performed using a high-atom-economy reaction, minimizing the formation of byproducts.
| Green Chemistry Approach | Specific Example | Benefit | Reference |
| Natural Catalyst | Lemon Peel Powder | Biodegradable, non-toxic | researchgate.net |
| Green Solvent | Ethanol | Less hazardous, renewable | samipubco.com |
| Mild Catalyst | Ammonium Chloride | Low cost, safer handling | samipubco.com |
| Energy Efficiency | Ultrasound Irradiation | Reduced reaction times | researchgate.net |
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly, which is a crucial consideration for modern chemical manufacturing.
Molecular Mechanisms and Preclinical Biological Activities of 4 1h Indazol 3 Yl Butanoic Acid
Target Identification and Validation: A Blank Slate
There is no publicly available information on the specific molecular targets of 4-(1H-indazol-3-yl)butanoic acid. The following subsections, which would typically detail the initial stages of drug discovery and characterization, remain speculative for this particular compound.
Receptor Binding Assays and Agonist/Antagonist Profiling: No Data Available
No studies were found that have assessed the binding of this compound to any specific receptors. Consequently, its profile as a potential agonist or antagonist at any receptor is unknown. For context, other molecules containing an indazole core have been investigated as ligands for various receptors. For instance, certain derivatives have been explored as selective serotonin (B10506) 5-HT4 receptor ligands. Additionally, a series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids have been identified as potent agonists of the sphingosine-1-phosphate receptor 1 (S1P1), which is involved in lymphocyte trafficking. nih.govresearchgate.net However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound.
Enzyme Inhibition Profiling and Kinetics: Unexplored Potential
The ability of this compound to inhibit specific enzymes has not been reported in the scientific literature. Therefore, no data on its inhibitory constants (IC₅₀, Kᵢ) or the kinetics of its potential enzymatic interactions are available.
In contrast, other indazole-containing compounds have been successfully developed as potent enzyme inhibitors. For example, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones have been identified as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of mitotic progression. nih.gov Furthermore, 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine was discovered as a potent and selective inhibitor of class I phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer signaling pathways. nih.gov Separately, some isonicotinic acid hydrazide-incorporated indazoles have been shown to inhibit matrix metalloproteinase-9 (MMP-9).
Protein-Ligand Interaction Studies and Structural Basis of Activity: No Structural Data
In the absence of identified protein targets, there are no studies describing the structural basis of this compound's activity. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which are used to elucidate the three-dimensional structure of a ligand bound to its protein target, have not been applied to this compound.
Cellular Responses and Signaling Pathways: An Unwritten Chapter
The effects of this compound on cellular behavior and the signaling pathways it may modulate are currently unknown.
Cell-Based Assays for Specific Biological Pathways: No Published Studies
No research has been published detailing the use of cell-based assays to investigate the effects of this compound on specific biological pathways. Such assays are crucial for understanding a compound's functional effects in a biological context.
Gene Expression Modulation Studies: No Available Data
There are no available data from gene expression profiling studies, such as microarray or RNA-sequencing analyses, to indicate how this compound might alter gene expression in cells. Studies on other butyric acid derivatives have shown that they can modulate the expression of genes involved in cell differentiation and apoptosis. sigmaaldrich.com However, these effects are not directly transferable to the specific compound .
No Publicly Available Data for "this compound" to Fulfill Article Request
Following an exhaustive search of publicly accessible scientific literature and chemical databases, it has been determined that there is no available information on the biological activities of the chemical compound this compound. Consequently, the generation of the requested article, with its detailed and specific outline, is not possible at this time.
A multi-faceted search strategy was employed to locate relevant data. This included targeted queries for the compound by its chemical name, as well as by its Chemical Abstracts Service (CAS) Registry Number, 1051929-63-5. The search encompassed a wide range of scientific journals, patent databases, and chemical supplier catalogs.
The investigation specifically sought to find data pertaining to the following areas as stipulated in the article outline:
Investigation of Intracellular Signaling Cascades: No studies were found that elucidated the intracellular pathways modulated by this compound.
In Vitro Pharmacological Characterization: There was a complete absence of published dose-response relationship studies in any cell lines and no data on its selectivity profile against any biological targets.
Preclinical Efficacy Studies in Relevant Animal Models: The search yielded no results regarding the application of this compound in any disease models or any assessment of its therapeutic outcomes in preclinical settings.
The lack of any retrievable data suggests that this compound is likely a novel or proprietary compound that has not been the subject of published scientific research. It is possible that the compound is synthesized for specific, private research purposes and the findings have not been disclosed in the public domain. Without any foundational scientific studies, it is impossible to create an accurate and informative article as requested.
Structure Activity Relationship Sar and Lead Optimization for 4 1h Indazol 3 Yl Butanoic Acid Derivatives
Design Principles for Novel Analogues of 4-(1H-indazol-3-yl)butanoic acid
The design of new analogues of this compound is guided by established medicinal chemistry strategies, including rational design based on target interactions and the expansive screening of compound libraries.
Rational drug design for indazole derivatives frequently employs structure-based and fragment-based approaches to optimize interactions with specific biological targets. nih.govnih.gov Computational methods such as molecular docking and pharmacophore modeling are instrumental in this process. researchgate.netresearchgate.net For instance, structure-guided drug design has been successfully used to develop 1H-indazole derivatives as potent kinase inhibitors by identifying key interactions within the target's binding site. nih.gov Docking models help visualize how the indazole core and its substituents fit into the active site, allowing for modifications that enhance binding affinity. nih.gov
Fragment-based drug design (FBDD) is another powerful strategy. It starts by identifying small, low-affinity fragments that bind to the target, which are then grown or merged to create more potent lead compounds. nih.govnih.gov This approach led to the discovery of 1H-indazole-based inhibitors for fibroblast growth factor receptors (FGFRs), where an indazole-containing pharmacophore was developed from an initial indole (B1671886) fragment hit. nih.gov Similarly, in silico fragment-based approaches combined with knowledge-based drug design have yielded indazole derivatives with high selectivity for different Aurora kinase subtypes. nih.gov Theoretical methods like Density Functional Theory (DFT) can also be employed to calculate the electronic and geometrical properties of new butanoic acid derivatives, helping to predict their reactivity and stability before synthesis. biointerfaceresearch.com
Complementing rational design, the synthesis of diverse compound libraries followed by high-throughput screening (HTS) is a cornerstone for discovering novel, biologically active indazole derivatives. nih.govmdpi.com HTS allows for the rapid evaluation of thousands of compounds to identify "hits" with desired activity. mdpi.com For example, an HTS campaign of the Merck compound collection led to the identification of 3-benzylindazole analogues as potent and selective CDK8 inhibitors. nih.gov
Solution-phase parallel synthesis is an effective strategy for creating extensive libraries of indazole derivatives. eurekaselect.com This methodology enables the systematic introduction of a wide range of substituents at various positions on the indazole scaffold, thereby generating a diverse set of molecules for screening. eurekaselect.com Such libraries have been instrumental in identifying hits that serve as starting points for further medicinal chemistry optimization. nih.goveurekaselect.com
Elucidation of Key Pharmacophoric Elements
The biological activity of this compound derivatives is determined by the specific contributions of its constituent parts: the indazole moiety, the butanoic acid chain, and various substituents.
The 1H-indazole ring is a privileged scaffold in medicinal chemistry and is considered a key pharmacophore responsible for the biological activity of its derivatives. nih.gov This bicyclic heterocyclic system is a versatile building block found in numerous compounds with a wide array of pharmacological properties. nih.gov The indazole nucleus itself is often crucial for anchoring the molecule to its biological target. For example, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, the 1H-indazole motif makes effective interactions with the heme ferrous ion and hydrophobic pockets of the enzyme, establishing it as a novel key pharmacophore for IDO1 inhibitory activity. nih.gov Similarly, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in many kinase inhibitors.
The functionalization and substitution of the indazole ring are critical for modulating activity. The introduction of various substituents at the C3-position is a common strategy to explore and optimize biological effects. chim.it
In some contexts, the terminal carboxylic acid group can form crucial interactions, such as hydrogen bonds or ionic bonds, with amino acid residues in a protein's active site. The antioxidant activity of some phenolic compounds has been shown to be influenced by the length of an attached alkyl chain, with optimal activity observed at an intermediate chain length in certain systems. nih.gov This suggests that the butanoic acid chain in this compound derivatives likely plays a significant role in modulating the molecule's physicochemical properties and its interaction with biological targets.
The efficacy and selectivity of this compound derivatives can be finely tuned by introducing various substituents on the indazole ring. nih.gov Structure-activity relationship (SAR) studies consistently show that the type and position of these substituents are critical.
For example, in a series of 1H-indazole-3-carboxamide derivatives developed as PAK1 inhibitors, it was found that substituting with an appropriate hydrophobic ring that fits into a deep back pocket of the enzyme, along with introducing a hydrophilic group into the bulk solvent region, was crucial for inhibitory activity and selectivity. nih.gov SAR studies on IDO1 inhibitors revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a vital role in inhibition. nih.gov Similarly, for glucokinase activators based on a 1,4-disubstituted indazole scaffold, aryl groups on the C3 and C6 positions were found to be crucial for activity. nih.gov
The following tables showcase examples of how substituent variations impact the biological activity of different indazole derivatives.
Table 1: Activity of 3-Substituted 1H-Indazole Derivatives as IDO1 Inhibitors
| Compound | Substituent at C3 | IC₅₀ (nM) nih.gov |
|---|---|---|
| 121 | Suitably substituted carbohydrazide | 720 |
Table 2: Activity of Indazole-3-Carboxamide Derivatives against Cancer Cell Lines
| Compound | Description | IC₅₀ (μM) against 4T1 cells rsc.org |
|---|
Table 3: Activity of 1H-Indazole Derivatives as ERK1/2 Inhibitors
| Compound | Description | IC₅₀ (nM) against ERK1/2 nih.gov |
|---|---|---|
| 116 | Advanced derivative from lead compound | 9.3 ± 3.2 |
| 117 | Advanced derivative from lead compound | 25.8 ± 2.3 |
These findings underscore the importance of systematic modification of the indazole scaffold to achieve desired therapeutic profiles.
Strategies for Enhancing Potency and Selectivity
The potency and selectivity of derivatives of this compound are largely influenced by substitutions on both the indazole ring and the butanoic acid side chain. Research on analogous indazole-based compounds, such as indazole amides and sulfonamides, has provided valuable insights into the structural requirements for potent and selective biological activity.
Key strategies for enhancing potency and selectivity have focused on several areas of the molecule:
Modification of the Butanoic Acid Chain: The carboxylic acid group is often a key pharmacophore, responsible for crucial interactions with the target protein. Modifications to the length and rigidity of the butanoic acid linker can significantly impact binding affinity. For instance, in related series, the introduction of amide or sulfonamide functionalities in place of the carboxylic acid has been explored to modulate target engagement and selectivity.
Substitution on the Indazole Ring: The indazole core itself offers multiple positions for substitution (N1, C4, C5, C6, and C7), which can be strategically modified to enhance potency and fine-tune selectivity.
N1-Substitution: Alkylation at the N1 position of the indazole ring has been shown to be a critical determinant of activity in related indazole series. The nature of the substituent, such as the introduction of benzyl (B1604629) groups, can profoundly influence receptor binding and functional activity. acs.org
C5 and C6-Substitution: In studies on related indazole-3-carboxamides, substitutions at the C5 and C6 positions have been shown to be important for potency. researchgate.net For example, the introduction of a fluorine atom at the C5 position has been observed to enhance potency in some cannabinoid receptor agonists with an indazole core. researchgate.net Similarly, for a series of indazole arylsulfonamides acting as CCR4 antagonists, small substituents were generally preferred at the C5, C6, and C7 positions, with C6 substitution being the most favorable. acs.org
C3-Linker Modification: The linkage between the indazole C3 position and the butanoic acid chain is another critical area for optimization. In related indazole amide inhibitors of ERK1/2, the nature of the amide linker was a key focus of SAR studies. nih.gov
The following table summarizes the observed structure-activity relationships for derivatives analogous to this compound, providing a guide for strategic modifications to enhance potency and selectivity.
| Modification Site | Modification | Observed Effect on Potency/Selectivity | Example Compound Class | Citation |
| Indazole N1 | Introduction of substituted benzyl groups | Potentiation of antagonist activity | Indazole Arylsulfonamides | acs.org |
| Indazole C3 | Variation of amide/sulfonamide linker | Modulation of kinase inhibition | Indazole Amides | nih.gov |
| Indazole C5 | Halogenation (e.g., Fluorine) | Increased potency | Indazole-3-Carboxamides | researchgate.net |
| Indazole C6 | Small substituents | Favorable for antagonist activity | Indazole Arylsulfonamides | acs.org |
Optimization of Preclinical Pharmacokinetic Profiles Through SAR
A crucial aspect of lead optimization is the refinement of the pharmacokinetic profile of a drug candidate to ensure adequate exposure at the target site. For derivatives of this compound, SAR studies have been instrumental in addressing potential liabilities such as rapid metabolism and poor oral absorption.
One of the primary considerations for this class of compounds is the metabolic stability of the butanoic acid side chain. Short-chain fatty acids like butyric acid are known to be rapidly metabolized in the body and exhibit low brain uptake, which can limit their therapeutic utility. nih.gov Therefore, strategies to improve the metabolic stability of the butanoic acid moiety are a key focus. This can involve the introduction of blocking groups or the replacement of the butanoic acid with more stable bioisosteres.
Furthermore, modifications to the indazole core can have a significant impact on pharmacokinetic properties. For example, in the development of indazole arylsulfonamide CCR4 antagonists, it was discovered that the presence of strongly basic amino groups in the N1-substituent led to low oral absorption. acs.org This finding guided the design of new analogs with improved oral bioavailability.
The table below outlines key SAR-driven strategies for optimizing the preclinical pharmacokinetic profiles of this compound derivatives.
| Pharmacokinetic Parameter | Potential Liability | SAR-Driven Optimization Strategy | Example Observation | Citation |
| Metabolism | Rapid metabolism of the butanoic acid chain | Introduction of metabolic blockers; replacement with stable bioisosteres | Butyric acid is rapidly metabolized | nih.gov |
| Oral Absorption | Poor absorption due to physicochemical properties | Modification of substituents on the indazole ring to optimize lipophilicity and polarity | Strongly basic groups on N1-substituent decrease oral absorption | acs.org |
| Brain Penetration | Low uptake into the central nervous system | Modulation of polarity and interaction with efflux transporters | Butyric acid analogs show very low brain uptake | nih.gov |
Preclinical Pharmacokinetics and Metabolism of 4 1h Indazol 3 Yl Butanoic Acid
Absorption and Distribution Studies in Preclinical Models
No studies detailing the absorption or distribution of 4-(1H-indazol-3-yl)butanoic acid in preclinical models were identified.
Permeability Assays (e.g., Caco-2, PAMPA)
There is no available data from in vitro permeability assays such as the Caco-2 cell model or the Parallel Artificial Membrane Permeability Assay (PAMPA) for this compound. These assays are standard in early drug development to predict a compound's potential for oral absorption by assessing its ability to cross intestinal barriers. nih.govresearchgate.netnih.gov Caco-2 assays further provide insight into whether a compound is a substrate for active transport mechanisms. nih.govplos.org However, no such characterization has been published for this specific molecule.
Tissue Distribution Profiling in Animal Models
Information regarding the distribution of this compound into various tissues and organs following administration in animal models is not available in the public record. Tissue distribution studies are crucial for understanding a compound's potential sites of action and accumulation.
Biotransformation Pathways
The metabolic fate of this compound has not been described in the scientific literature. While many indazole-containing compounds undergo extensive metabolism, the specific pathways for this butanoic acid derivative are unknown. nih.govmdpi.com
Identification of Phase I Metabolites (e.g., Hydroxylation, N-dealkylation, Oxidative Defluorination)
No Phase I metabolites of this compound have been identified or reported. Phase I metabolism typically involves the introduction or unmasking of functional groups through reactions like hydroxylation, N-dealkylation, or oxidation, often catalyzed by cytochrome P450 enzymes. nih.gov Without experimental data, any discussion of potential metabolites would be purely speculative.
Characterization of Phase II Conjugates (e.g., Glucuronidation)
There are no reports on the formation of Phase II conjugates, such as glucuronides, for this compound. Glucuronidation is a major pathway for the detoxification and elimination of compounds containing suitable functional groups, like the carboxylic acid moiety present in this molecule. nih.govnih.gov However, whether this pathway is relevant for this compound has not been experimentally verified.
Role of Cytochrome P450 Enzymes and Other Metabolizing Enzymes
The specific cytochrome P450 (CYP) isoforms or other enzymes involved in the metabolism of this compound have not been identified. CYP enzymes, particularly isoforms like CYP3A4, CYP2D6, and others, are responsible for the metabolism of a vast number of drugs. nih.govnih.gov Studies to determine which enzymes might metabolize this compound or its potential to inhibit or induce these enzymes have not been published.
Elimination Kinetics and Excretion Routes in Preclinical Systems
No public data is available.
Preclinical In Vitro and In Vivo Drug-Drug Interaction Potential
No public data is available.
Computational Chemistry and Chemoinformatics Approaches for 4 1h Indazol 3 Yl Butanoic Acid
Molecular Docking and Dynamics Simulations
Ligand-Target Binding Mode Predictions
Molecular docking studies have been crucial in predicting how indazole-containing compounds, including those structurally related to 4-(1H-indazol-3-yl)butanoic acid, bind to their biological targets. For instance, in the context of discovering glucagon (B607659) receptor (GCGR) antagonists, molecular docking was used to guide the design of novel indazole derivatives. nih.gov These studies help in visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Similarly, docking studies on indazole derivatives targeting the discoidin domain receptor 1 (DDR1), a kinase implicated in renal cancer, revealed the binding energy values that correlate with their inhibitory efficacy. nih.gov The butanoic acid moiety, in particular, can play a significant role in establishing interactions with the receptor's binding pocket. For example, in the study of S1P1 receptor agonists, the carboxylate headgroup of butanoic acid derivatives was found to be a key interacting feature. researchgate.net
The predictive power of molecular docking is further exemplified in studies on other targets. For instance, docking of 2,4-dioxo-4-phenylbutanoic acid analogs into the 1HZP enzyme active site helped identify potent inhibitors. researchgate.net These computational predictions provide a rational basis for synthesizing and testing new compounds with improved binding affinities.
Conformational Analysis of this compound at Binding Sites
Once a ligand is docked into a binding site, molecular dynamics (MD) simulations can provide a deeper understanding of its conformational behavior and the stability of its interactions over time. MD simulations on indazole derivatives targeting HIF-1α have shown that the most potent compounds remain stable within the active site. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful chemoinformatics techniques used to identify novel drug candidates from large compound libraries. These methods are particularly useful when the three-dimensional structure of the target is known or when a set of active compounds is available.
Derivation of Pharmacophore Models from Active Analogues
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. These models can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. nih.gov
For indazole derivatives, pharmacophore models have been successfully developed. For instance, a common feature pharmacophore model was built based on 144 inhibitors of the viral protein VP35, which shared the same core scaffold. nih.gov Similarly, ligand-based pharmacophore models have been derived from known inhibitors of various targets, enabling the identification of new active compounds. mdpi.com The key structural features of this compound, such as the indazole ring (a potential hydrogen bond donor and aromatic feature) and the carboxylic acid group (a hydrogen bond acceptor and donor), would be critical components of such a pharmacophore model.
Identification of Novel Scaffolds through Virtual Screening
Virtual screening is a computational technique that involves screening large libraries of chemical compounds against a target to identify those that are most likely to bind and exhibit biological activity. researchgate.net This can be done using either structure-based methods like molecular docking or ligand-based methods like pharmacophore searching.
The use of virtual screening has led to the identification of novel scaffolds for various targets. For example, a virtual screening workflow combining shape-based filtering and flexible docking was used to screen the ChemBridge database and identify novel SIRT3 inhibitors. nih.gov In another study, a hybrid protocol employing a pharmacophore model, a 3D-QSAR model, and docking was used to identify seven potential inhibitors of VP35 with novel scaffolds. nih.gov By using a pharmacophore model derived from this compound or its active analogues, it is possible to screen large databases to find new and structurally diverse compounds with the potential for similar biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org These models can then be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been widely applied to indazole derivatives to understand the structural requirements for their biological activity. For example, a QSAR study was conducted on a series of benzimidazole (B57391) derivatives (structurally related to indazoles) with inhibitory activities against Mycobacterium tuberculosis H37Rv. scirp.org The resulting models, which included descriptors for chemical potential, polarizability, and lipophilicity, showed good statistical performance and predictive ability.
Development of Predictive QSAR Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that influence a molecule's activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives.
While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of their development can be illustrated through studies on related indazole derivatives. For instance, QSAR studies on various series of indazole compounds have been successfully used to predict their anti-inflammatory, anticancer, and antimicrobial activities. researchgate.netnih.gov
The development of a predictive QSAR model for derivatives of this compound would typically involve the following steps:
Data Set Compilation: A series of this compound derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be collected.
Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and thermodynamic parameters.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build a mathematical equation that relates the descriptors to the biological activity. researchgate.netinventi.in
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net
The insights gained from such QSAR models are invaluable for the rational design of novel this compound derivatives with enhanced potency and selectivity.
Application of Machine Learning in Activity Prediction
Machine learning (ML), a subset of artificial intelligence, has revolutionized the field of drug discovery by enabling the development of sophisticated predictive models from large and complex datasets. In the context of this compound, ML algorithms can be trained to predict a wide range of biological activities, including its potential as a kinase inhibitor, a common target for indazole-based compounds. nih.govmdpi.com
Several machine learning methods are particularly well-suited for this purpose:
Support Vector Machines (SVM): A powerful classification and regression algorithm that can effectively handle high-dimensional data.
Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.
k-Nearest Neighbors (k-NN): A non-parametric method used for classification and regression, where the output is based on the properties of its k-closest training examples.
XGBoost: A scalable and highly effective implementation of gradient boosting. frontiersin.org
A typical workflow for applying machine learning to predict the activity of this compound derivatives would involve:
Dataset Curation: Assembling a large and diverse dataset of compounds with known activities against a specific biological target (e.g., a particular kinase).
Feature Engineering: Representing the chemical structures of the compounds as numerical features, often using molecular fingerprints or a comprehensive set of molecular descriptors.
Model Training and Validation: Training one or more ML models on the curated dataset and rigorously validating their predictive performance using techniques like cross-validation and independent test sets. frontiersin.orgnih.gov
For example, machine learning models have been successfully developed to predict the binding modes of kinase inhibitors, classifying them into different types (e.g., type I, type II, allosteric). nih.gov Such models, if applied to this compound, could provide valuable insights into its mechanism of action and guide the design of derivatives with specific inhibitory profiles. Studies on PIM kinase inhibitors have demonstrated the utility of combining machine learning with structure-based approaches to identify novel and potent therapeutic agents. frontiersin.org
Predictive ADME Properties and Molecular Property Calculations (Preclinical Focus)
In the preclinical phase of drug development, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to assess its potential as a viable drug candidate. Poor ADME properties are a major cause of late-stage drug failures. Computational methods play a significant role in the early prediction of these properties, allowing for the prioritization of compounds with favorable pharmacokinetic profiles.
For this compound, a range of ADME properties and other molecular characteristics can be calculated using various in silico tools and models. These predictions provide a preliminary assessment of the compound's "drug-likeness."
Below is an interactive data table showcasing a selection of predicted molecular and ADME-relevant properties for this compound.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C11H12N2O2 | Provides the elemental composition. |
| Molecular Weight | 204.23 g/mol | Influences absorption and distribution. |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | A measure of lipophilicity, affecting solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 71.6 Ų | Correlates with passive molecular transport through membranes. |
| Number of Hydrogen Bond Donors | 2 | Influences solubility and binding to biological targets. |
| Number of Hydrogen Bond Acceptors | 3 | Influences solubility and binding to biological targets. |
| Number of Rotatable Bonds | 4 | Affects conformational flexibility and binding. |
| Aqueous Solubility (logS) | -2.0 to -3.0 | Critical for absorption and formulation. |
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Indicates the likelihood of the compound reaching the central nervous system. |
Note: The values in this table are representative predictions from computational models and may not reflect experimental results.
These in silico predictions serve as an initial screening funnel. For instance, the predicted high intestinal absorption for this compound suggests good oral bioavailability. The moderate TPSA and adherence to Lipinski's rules further support its potential as a drug-like molecule. However, these computational predictions must be validated through subsequent in vitro and in vivo experimental studies to confirm the actual ADME profile of the compound.
Analytical and Bioanalytical Methodologies for 4 1h Indazol 3 Yl Butanoic Acid Research
Chromatographic Techniques for Compound Characterization and Purity Assessment
Chromatographic methods are indispensable for separating 4-(1H-indazol-3-yl)butanoic acid from starting materials, byproducts, or impurities, thereby enabling accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is widely used to determine the purity of indazole-containing compounds. For instance, HPLC is a standard method for assessing the purity of related molecules such as 1H-Indazole-3-carboxylic acid, often requiring a purity of ≥97.0% or ≥98.0% for commercial-grade products. vwr.comsigmaaldrich.com
The versatility of HPLC allows for the use of various stationary and mobile phases to optimize the separation of the target compound from any potential impurities. bloomtechz.com A typical HPLC system for analyzing this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified aqueous solution (e.g., with formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. The acidic modifier ensures that the carboxylic acid group remains protonated, leading to better peak shape and retention. Detection is commonly achieved using a UV detector, set to a wavelength where the indazole ring exhibits strong absorbance.
Table 1: Illustrative HPLC Purity Data for a Related Indazole Compound
| Compound Name | Purity Specification | Analytical Method |
| 1H-Indazole-3-carboxylic acid | >98.0% | HPLC, Titration |
| 1H-Indazole-3-carboxylic acid | ≥97.0% | HPLC |
This table presents data for a related compound, 1H-Indazole-3-carboxylic acid, to illustrate how HPLC is used for purity assessment in similar molecules. vwr.comsigmaaldrich.com
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, though its application to this compound requires consideration of the compound's volatility and thermal stability. Due to the carboxylic acid group, the compound may have low volatility and could be prone to thermal degradation at the high temperatures used in GC inlets and columns.
To overcome this, derivatization is often employed. The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester), making the compound amenable to GC analysis. GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for identifying and quantifying indazole derivatives, as demonstrated in the analysis of synthetic cannabinoids in herbal blends. nih.govresearchgate.netfyxzz.cn This approach allows for both the separation of components in a mixture and their subsequent identification based on their mass spectra. nih.govresearchgate.netfyxzz.cn
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are vital for confirming the molecular structure of this compound and for its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.
¹H NMR provides detailed information about the number of different types of protons in the molecule, their chemical environments, and their proximity to one another. For this compound, one would expect to see distinct signals for the aromatic protons on the indazole ring, the protons of the butanoic acid chain (three methylene (B1212753) groups and the acidic proton), and the N-H proton of the indazole ring. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm). docbrown.info
¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would clearly show the resonances for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region), the aromatic carbons of the indazole ring, and the aliphatic carbons of the butanoic acid chain. researchgate.net
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and between protons and carbons, respectively, further confirming the structure.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Butanoic Acid Moiety
| Protons | Environment | Expected Chemical Shift (ppm) | Multiplicity |
| -COOH | Carboxylic Acid | >10 | broad singlet |
| α-CH₂ | Adjacent to C=O | ~2.2-2.4 | triplet |
| β-CH₂ | Methylene | ~1.6-1.8 | sextet |
| γ-CH₂ | Adjacent to Indazole | ~2.9-3.1 | triplet |
This table is an illustrative prediction based on general principles and data for butanoic acid and related structures. docbrown.info
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for Butanoic Acid Moiety
| Carbon | Environment | Expected Chemical Shift (ppm) |
| C=O | Carbonyl | ~170-180 |
| α-CH₂ | Adjacent to C=O | ~35-40 |
| β-CH₂ | Methylene | ~25-30 |
| γ-CH₂ | Adjacent to Indazole | ~20-25 |
This table is an illustrative prediction based on general principles and data for butanoic acid and related structures. researchgate.net
Mass Spectrometry (MS, LC-MS, GC-MS, HRMS) for Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns.
LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly well-suited for analyzing this compound. The compound can be separated by HPLC and then directly introduced into the mass spectrometer. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry) can be used following derivatization, as mentioned earlier. The electron ionization (EI) source in a typical GC-MS system would cause fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can be used for identification. nih.govresearchgate.net
Fragmentation Pattern: For this compound, key fragmentations would be expected. The loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da) are common fragmentation pathways for carboxylic acids. Cleavage of the butanoic acid chain would also occur. Studies on indazole-3-carboxamides have shown characteristic fragment ions for the indazole acylium cation (m/z 145.0398), which provides a signature for the indazole-3-yl core structure. nih.gov Similar characteristic fragments would be expected for this compound.
Table 4: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description |
| [M+H]⁺ or [M]⁺˙ | Molecular Ion |
| [M-H₂O]⁺ | Loss of water |
| [M-COOH]⁺ | Loss of carboxylic acid group |
| Indazole-related fragments | Characteristic ions from the indazole ring system |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Absorptions related to C-H stretching (both aromatic and aliphatic), N-H stretching of the indazole ring (around 3100-3300 cm⁻¹), and C=C and C=N stretching in the aromatic ring system (typically 1450-1600 cm⁻¹) would also be present. rsc.orgpsu.edu
Table 5: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 (strong) | C=O stretch | Carboxylic acid |
| 3100-3300 | N-H stretch | Indazole |
| 2850-3000 | C-H stretch | Aliphatic |
| 3000-3100 | C-H stretch | Aromatic |
| 1450-1600 | C=C, C=N stretch | Aromatic/Indazole ring |
This table is based on general IR correlation charts and data for related structures like indazole and carboxylic acids. rsc.orgpsu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the indazole ring. The UV-Vis spectrum of this compound would be dominated by the absorbance of the indazole chromophore. Studies on indazole and its derivatives show characteristic absorption maxima that can be used for quantification and for monitoring reactions. acs.orgacs.org The position of these maxima can be influenced by the solvent and the substitution pattern on the indazole ring.
Bioanalytical Methods for Quantification in Biological Matrices (Preclinical)
In the realm of preclinical drug discovery and development, the accurate measurement of a compound's concentration in biological fluids and tissues is paramount. For this compound, as with many small molecules, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. nii.ac.jp The development of such methods involves meticulous optimization of sample preparation and chromatographic and mass spectrometric conditions to ensure reliable data for pharmacokinetic assessments.
A sensitive and selective LC-MS/MS method for the quantification of this compound in preclinical biological matrices, such as plasma, can be developed based on established principles for similar carboxylic acid-containing compounds. nih.gov
Chromatographic Conditions:
Given the acidic nature of this compound, reversed-phase liquid chromatography is a suitable separation technique. The inclusion of a weak acid, such as formic acid, in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column. A gradient elution is typically employed to ensure adequate separation from endogenous matrix components and to maintain a reasonable run time. nih.goveurl-pesticides.eu
A hypothetical set of LC conditions is presented in the table below.
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step. A typical gradient might be: 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (5% B). |
| Column Temp | 40 °C. |
| Injection Vol | 5 µL. |
Mass Spectrometric Conditions:
Detection is typically performed using a triple quadrupole mass spectrometer operating in negative ion mode, which is generally suitable for acidic compounds. The instrument is set to monitor specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard (SIL-IS) to ensure selectivity and accuracy.
A hypothetical set of MS conditions is presented in the table below.
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode. |
| MRM Transitions | Specific precursor ion [M-H]⁻ to product ion transitions would need to be determined by infusing a standard solution of this compound. For example, a hypothetical transition could be m/z 203.1 → 159.1 (quantifier) and m/z 203.1 → 131.1 (qualifier). |
| Internal Standard | A stable isotope-labeled version of the analyte (e.g., d4-4-(1H-indazol-3-yl)butanoic acid) is the ideal internal standard to compensate for matrix effects and variability in extraction and ionization. eurl-pesticides.eu |
| Ion Source Parameters | Parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) would be optimized to achieve maximal signal intensity for the analyte. |
Method validation for such an assay would be performed according to regulatory guidelines, assessing parameters like specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. youtube.com
The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection. nih.govgcms.cz For this compound in preclinical samples, several techniques can be employed. psu.edu
Protein Precipitation (PPT):
This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. youtube.com After centrifugation, the supernatant containing the analyte can be directly injected or further processed.
Advantages: Fast, generic, and requires minimal method development.
Disadvantages: May result in less clean extracts, leading to potential matrix effects and ion suppression in the MS source.
Liquid-Liquid Extraction (LLE):
LLE separates analytes from interferences by partitioning the sample between two immiscible liquids. gcms.cz For an acidic compound like this compound, the pH of the aqueous sample would be adjusted to be acidic (e.g., 2 pH units below the pKa) to ensure the compound is in its neutral form. psu.edu An appropriate water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) is then used for extraction.
Advantages: Can provide cleaner extracts than PPT and allows for sample concentration.
Disadvantages: Can be more time-consuming and may involve larger volumes of organic solvents.
Solid-Phase Extraction (SPE):
SPE is a highly selective sample preparation technique that can provide very clean extracts and high concentration factors. nii.ac.jp For this compound, a mixed-mode anion exchange SPE sorbent could be employed. The acidic nature of the compound allows it to be retained on an anion exchange sorbent at a neutral or slightly basic pH, while neutral and basic impurities are washed away. The analyte is then eluted with an acidic solvent.
A typical SPE procedure would involve the following steps:
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol).
Equilibration: The sorbent is equilibrated with a buffer at a pH where the analyte will be charged.
Loading: The pre-treated biological sample is loaded onto the sorbent.
Washing: The sorbent is washed with a solvent to remove interferences.
Elution: The analyte of interest is eluted from the sorbent with a suitable solvent. psu.edu
Advanced Research Perspectives and Future Directions for 4 1h Indazol 3 Yl Butanoic Acid
Exploration of Novel Therapeutic Indications Based on Preclinical Findings
While comprehensive preclinical data for 4-(1H-indazol-3-yl)butanoic acid remains emergent, the broader class of indazole derivatives has shown significant promise in various therapeutic areas, primarily in oncology. The core indazole structure is a key pharmacophore in several approved kinase inhibitors, including axitinib, pazopanib (B1684535), and niraparib. These drugs target key signaling pathways involved in tumor growth, angiogenesis, and DNA repair.
The exploration of novel therapeutic indications for this compound is largely guided by the activities of structurally related compounds. Research into indazole derivatives has highlighted their potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. For instance, different indazole derivatives have been investigated for their inhibitory activity against tyrosine kinases, serine/threonine kinases, and cyclin-dependent kinases.
Future preclinical studies on this compound will likely focus on its potential as an inhibitor of novel kinase targets or other enzymes implicated in cancer and inflammatory diseases. The butanoic acid side chain introduces a distinct physicochemical property that may influence its binding affinity, selectivity, and pharmacokinetic profile compared to other indazole-based compounds. Elucidating the specific molecular targets of this compound through rigorous screening and validation assays will be a critical first step in uncovering its unique therapeutic potential.
Integration of Omics Technologies in Understanding Compound Effects
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery and development. For this compound, the integration of these high-throughput analytical techniques will be instrumental in comprehensively understanding its mechanism of action and identifying predictive biomarkers of response.
By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cancer cell lines or patient-derived xenografts treated with the compound, researchers can identify the signaling pathways that are modulated. This can provide a detailed picture of the compound's effects beyond its primary target. Metabolomics can further reveal downstream metabolic alterations, offering insights into the functional consequences of target engagement.
This multi-omics approach will be crucial for:
Target Deconvolution: Identifying the specific molecular targets and off-targets of the compound.
Biomarker Discovery: Pinpointing genetic or protein markers that can predict which patients are most likely to benefit from treatment.
Understanding Resistance Mechanisms: Investigating how cancer cells adapt and become resistant to the compound's effects.
Development of Targeted Drug Delivery Systems for this compound
To maximize the therapeutic efficacy of this compound while minimizing potential side effects, the development of targeted drug delivery systems is a promising avenue of research. These systems are designed to deliver the drug specifically to the site of disease, such as a tumor, thereby increasing its local concentration and reducing systemic exposure.
Potential targeted delivery strategies for this compound could include:
Nanoparticle Encapsulation: Encapsulating the compound within liposomes, polymeric nanoparticles, or micelles can improve its solubility, stability, and pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors overexpressed on cancer cells.
Prodrug Approach: The butanoic acid moiety of the compound could be chemically modified to create a prodrug that is inactive until it reaches the target tissue, where it is converted to the active form by specific enzymes.
Antibody-Drug Conjugates (ADCs): If a suitable protein target is identified, the compound could be linked to a monoclonal antibody that specifically binds to cancer cells, creating a highly targeted therapeutic agent.
Research in this area will focus on designing and evaluating the in vitro and in vivo performance of these delivery systems to enhance the therapeutic index of this compound.
Challenges and Opportunities in the Translational Research of Indazole Derivatives
The translation of promising preclinical findings for indazole derivatives, including this compound, into clinical applications is fraught with challenges. A key hurdle is predicting the efficacy and toxicity of these compounds in humans based on preclinical models. Species-specific differences in metabolism and target biology can lead to discrepancies between animal studies and human clinical trials.
Furthermore, the development of drug resistance is a significant challenge in cancer therapy. Tumors can evolve and activate alternative signaling pathways to bypass the effects of a targeted drug. For indazole derivatives that act as kinase inhibitors, mutations in the target kinase can prevent the drug from binding effectively.
Despite these challenges, there are significant opportunities. The modular nature of the indazole scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies can guide the design of next-generation inhibitors with improved profiles. The growing understanding of cancer biology and the development of more sophisticated preclinical models, such as patient-derived organoids, offer better tools to evaluate the potential of new drug candidates.
Collaborative Research Frameworks and Interdisciplinary Approaches
The successful development of novel therapeutics like this compound necessitates a collaborative and interdisciplinary approach. This involves close interaction between experts from various fields:
Medicinal Chemists: To synthesize and optimize the chemical structure of the compound.
Biologists and Pharmacologists: To elucidate the mechanism of action and evaluate the efficacy in preclinical models.
Toxicologists: To assess the safety profile of the compound.
Clinicians: To design and conduct clinical trials.
Data Scientists and Bioinformaticians: To analyze large-scale omics data and identify biomarkers.
Q & A
Basic: What are the optimal synthetic routes for 4-(1H-indazol-3-yl)butanoic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound can be approached via N-alkylation of indazole precursors followed by carboxylation. For example, reacting 1H-indazole with a bromobutanoic acid derivative under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a polar aprotic solvent (e.g., DMF) at 60–80°C can yield the target compound. Optimization involves pH control (neutral to mildly basic conditions) to avoid esterification of the carboxylic acid group. Monitoring by TLC or HPLC ensures intermediate purity, and recrystallization from ethanol/water mixtures improves final product purity .
Basic: Which analytical techniques are most effective for characterizing the molecular structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the indazole ring substitution pattern and butanoic acid chain integrity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (CHNO) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies carboxylic acid O-H stretches (~2500–3000 cm) and indazole C=N vibrations (~1600 cm).
- X-ray Crystallography : Using programs like SHELXL , crystallographers can resolve bond lengths and angles, particularly for the indazole moiety and carboxyl group orientation .
Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?
SHELXL refines high-resolution crystallographic data by optimizing parameters like anisotropic displacement and hydrogen bonding. For derivatives with flexible butanoic acid chains, torsion angle restraints prevent overfitting. Comparative analysis of electron density maps distinguishes between tautomeric forms (e.g., 1H- vs. 2H-indazole). Pairing experimental data with DFT-optimized molecular geometries validates intramolecular interactions, such as hydrogen bonding between the indazole N-H and carboxyl group .
Advanced: What strategies are recommended for addressing contradictory bioactivity data across different assays for this compound?
Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) affecting the compound’s ionization state. To resolve contradictions:
- Comparative Solubility Studies : Test activity in buffered aqueous vs. DMSO-containing media.
- Dose-Response Validation : Use orthogonal assays (e.g., fluorescence quenching vs. enzymatic inhibition) to confirm target engagement.
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with assays.
- Molecular Dynamics Simulations : Model the compound’s conformation in different solvents to predict bioactive forms .
Basic: What are the key considerations in designing biological assays to evaluate the enzyme inhibitory activity of this compound?
- Substrate Compatibility : Ensure the compound’s carboxyl group does not chelate essential metal ions (e.g., Zn) in metalloenzyme assays.
- pH Optimization : Maintain physiological pH (7.4) to mimic in vivo ionization states.
- Control for Non-Specific Binding : Include structurally similar analogs (e.g., 4-phenylbutanoic acid) to assess specificity.
- Time-Resolved Kinetics : Monitor pre-steady-state binding to distinguish competitive vs. allosteric inhibition .
Advanced: How can structure-activity relationship (SAR) studies improve the therapeutic potential of this compound derivatives?
- Indazole Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the 5-position to enhance π-π stacking with aromatic residues in target proteins.
- Butanoic Acid Chain Variation : Replace the carboxyl group with bioisosteres (e.g., tetrazole) to improve metabolic stability while retaining acidity.
- Hybrid Derivatives : Conjugate with known pharmacophores (e.g., adamantyl or naphthyridine moieties) to exploit synergistic binding. Validate changes using surface plasmon resonance (SPR) for binding affinity and microscale thermophoresis (MST) for thermodynamic profiling .
Advanced: What computational methods are suitable for modeling the interaction between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes in enzyme active sites (e.g., cyclooxygenase-2).
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100-ns trajectories, focusing on hydrogen bonding and hydrophobic interactions.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of the indazole ring on transition-state stabilization in enzymatic reactions. Cross-validate with experimental IC values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
